4-氨甲基喹啉盐酸盐

描述

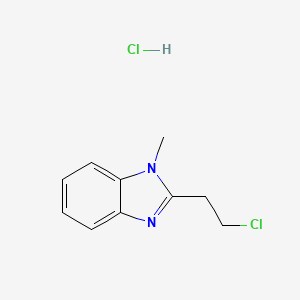

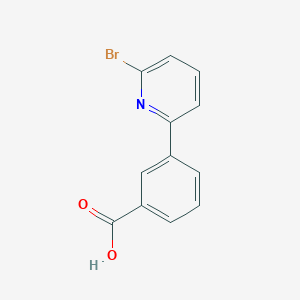

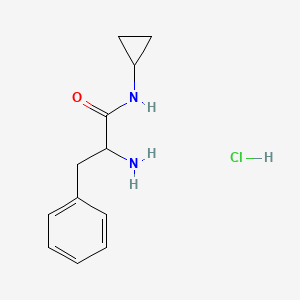

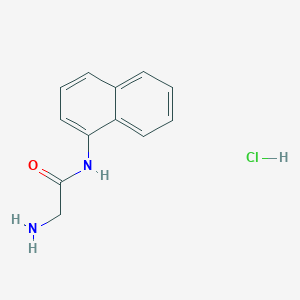

4-Aminomethylquinoline hydrochloride, also known as 4-Quinolinemethanamine hydrochloride, is a chemical compound with the empirical formula C10H10N2 · HCl . It has a molecular weight of 194.66 .

Molecular Structure Analysis

The molecular structure of 4-Aminomethylquinoline hydrochloride consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule isCl.NCc1ccnc2ccccc12 . Physical And Chemical Properties Analysis

4-Aminomethylquinoline hydrochloride is a solid substance . It has a melting point of 205-208 °C (decomposition) . The compound is not applicable for flash point measurements .科学研究应用

疟疾治疗和耐药性分析

4-氨甲基喹啉盐酸盐及相关化合物,如氯喹和羟氯喹,主要被认为在治疗疟疾方面具有应用。研究已经探讨了它们的疗效、耐药机制以及相关的遗传标记。Duraisingh等人(1997年)报道了疟原虫的pfmdr1基因的酪氨酸-86等位基因与氯喹和阿莫地喹耐药之间的关联,表明了药物耐药的遗传基础(Duraisingh et al., 1997)。同样,Casey等人(2004年)对巴布亚新几内亚的药物治疗失败患者的疟原虫进行了分子分析,强调了监测药物耐药性的重要性(Casey et al., 2004)。

孕期安全性

在怀孕期间使用4-氨基喹啉类药物的安全性一直是研究的课题。Andersson等人(2020年)在丹麦进行了一项全国队列研究,得出结论称怀孕期间暴露于氯喹和羟氯喹等4-氨基喹啉类药物不会增加先天性缺陷、早产或胎儿体重过轻的风险(Andersson et al., 2020)。

药代动力学和代谢

了解这些药物的药代动力学和代谢对于优化它们的治疗用途至关重要。Sherwood等人(1994年)研究了口服8-氨基喹啉在治疗内脏利什曼病中的疗效,表明了更广泛的治疗应用潜力,并强调了剂量和治疗持续时间调整的重要性(Sherwood et al., 1994)。Bunu等人(2020年)分析了健康受试者中氯喹的代谢,突出了性别差异在药物代谢中的作用以及个体化治疗的潜力(Bunu et al., 2020)。

药物再利用和化学预防

也已经探讨了将4-氨基喹啉类药物用于其他疾病的再利用。Dacso(2015年)提出了一项转化流行病学研究,以验证氯喹,一种氨基喹啉类药物,对乳腺癌风险的化学预防潜力,强调了该药物长期使用的历史和重新定位的潜力(Dacso, 2015)。

安全和危害

4-Aminomethylquinoline hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

未来方向

Quinoline and its derivatives, including 4-Aminomethylquinoline hydrochloride, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Future research may focus on the synthesis of bioactive derivatives and their pharmacological activities .

作用机制

Target of Action

It is known that 4-aminoquinolines, a class of compounds to which 4-aminomethylquinoline hydrochloride belongs, have been widely used for the control and eradication of malaria .

Mode of Action

Various mechanisms have been proposed for the action of chloroquine (CQ) and related compounds . Some of these proposed mechanisms would require higher drug concentrations than those that can be achieved in vivo .

Biochemical Pathways

It is known that 4-aminoquinolines, such as chloroquine, interfere with the parasite’s ability to detoxify and digest hemoglobin, leading to the accumulation of toxic heme within the parasite .

Pharmacokinetics

It is known that 4-aminoquinolines, such as chloroquine, are well absorbed orally and widely distributed in the body, including reaching high concentrations in the liver, spleen, lung, and kidney .

Result of Action

It is known that 4-aminoquinolines, such as chloroquine, exert their antimalarial effect by inhibiting the growth of plasmodium parasites in the blood .

Action Environment

It is known that the efficacy of antimalarial drugs can be influenced by factors such as the patient’s health status, the presence of drug-resistant strains of the parasite, and the patient’s adherence to the treatment regimen .

属性

IUPAC Name |

quinolin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPUWOBAIWBPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971751 | |

| Record name | 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5632-13-3, 1095661-17-8 | |

| Record name | 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1095661-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520489.png)

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)